molecular formula C7H13N3O B13189000 3-amino-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol

3-amino-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol

Cat. No.: B13189000
M. Wt: 155.20 g/mol
InChI Key: UDRVQNJDOVAKSW-UHFFFAOYSA-N
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Description

3-amino-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an amino group and a hydroxyl group, making it a valuable intermediate in the synthesis of various heterocyclic systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol typically involves the reaction of 3-(1H-pyrazol-1-yl)propan-1-amine with a methylating agent. The reaction conditions often include the use of polar solvents such as ethanol or methanol, and the reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-amino-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pyrazole ring is known to interact with various biological targets, including kinases and receptors, which play a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

3-amino-1-(2-methylpyrazol-3-yl)propan-1-ol

InChI

InChI=1S/C7H13N3O/c1-10-6(3-5-9-10)7(11)2-4-8/h3,5,7,11H,2,4,8H2,1H3

InChI Key

UDRVQNJDOVAKSW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(CCN)O

Origin of Product

United States

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